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molecular formula C16H13N3O2 B8610251 3-(6-cyclopropylpyrazin-2-yl)-1H-indole-5-carboxylic acid

3-(6-cyclopropylpyrazin-2-yl)-1H-indole-5-carboxylic acid

Cat. No. B8610251
M. Wt: 279.29 g/mol
InChI Key: VSKBRIQIYMLTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321756B2

Procedure details

An orange-brown suspension of methyl 3-(6-cyclopropylpyrazin-2-yl)-1-tosyl-1H-indole-5-carboxylate (353.7 mg, 0.790 mmol) and KOH (310 mg, 5.53 mmol) in a mixture of MeOH (6.0 mL) and water (1.20 mL) was heated at 60° C. for 6 h. The mixture was subsequently cooled to RT and MeOH was removed in vacuo. 1.0 N aq HCl (4.0 mL) was added to the resulting slurry, and the precipitated solid was collected by vacuum filtration, washed with water (10 mL), and dried in vacuo to provide 3-(6-cyclopropylpyrazin-2-yl)-1H-indole-5-carboxylic acid (209.2 mg, 0.749 mmol, 95%) as a yellow solid: MS (ESI, pos. ion) m/z: 280.1 (M+1). 1H NMR (300 MHz, DMSO-d6) δ ppm 11.96 (1H, br. s.), 9.12 (1H, s), 8.91 (1H, s), 8.33-8.40 (2H, m), 7.80 (1H, dd, J=8.3, 1.2 Hz), 7.51 (1H, d, J=8.5 Hz), 2.23 (1H, br. s.), 1.17 (2H, br. s.), 1.11 (2H, m, J=7.9 Hz).
Name
methyl 3-(6-cyclopropylpyrazin-2-yl)-1-tosyl-1H-indole-5-carboxylate
Quantity
353.7 mg
Type
reactant
Reaction Step One
Name
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]3[C:18]4[C:13](=[CH:14][CH:15]=[C:16]([C:19]([O:21]C)=[O:20])[CH:17]=4)[N:12](S(C4C=CC(C)=CC=4)(=O)=O)[CH:11]=3)[CH:7]=[N:6][CH:5]=2)[CH2:3][CH2:2]1.[OH-].[K+]>CO.O>[CH:1]1([C:4]2[N:9]=[C:8]([C:10]3[C:18]4[C:13](=[CH:14][CH:15]=[C:16]([C:19]([OH:21])=[O:20])[CH:17]=4)[NH:12][CH:11]=3)[CH:7]=[N:6][CH:5]=2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
methyl 3-(6-cyclopropylpyrazin-2-yl)-1-tosyl-1H-indole-5-carboxylate
Quantity
353.7 mg
Type
reactant
Smiles
C1(CC1)C1=CN=CC(=N1)C1=CN(C2=CC=C(C=C12)C(=O)OC)S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
310 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
1.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently cooled to RT
CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
ADDITION
Type
ADDITION
Details
1.0 N aq HCl (4.0 mL) was added to the resulting slurry
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CN=CC(=N1)C1=CNC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.749 mmol
AMOUNT: MASS 209.2 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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